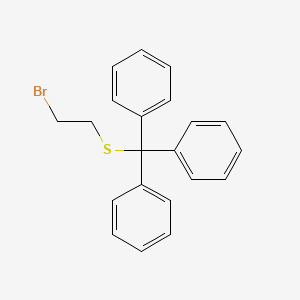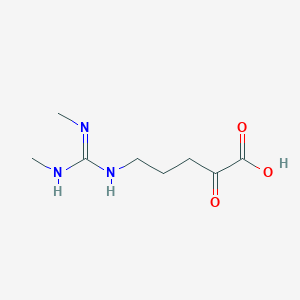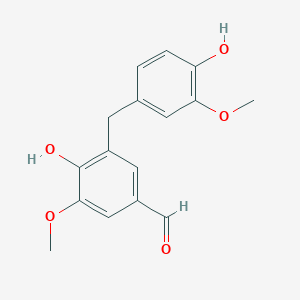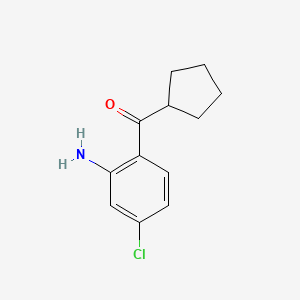
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone , also known by its chemical formula C13H9ClN2O3 , is a compound with intriguing properties. It belongs to the class of benzophenones and exhibits both aromatic and aliphatic features. The compound’s structure combines an amino group, a chlorophenyl ring, and a cyclopentyl moiety.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, such as Friedel-Crafts acylation or aminoalkylation methods. These approaches allow for the controlled introduction of the amino and chlorophenyl functionalities.
Molecular Structure Analysis
The molecular structure of (2-Amino-4-chlorophenyl)(cyclopentyl)methanone reveals key features:
- The amino group (NH2) contributes to its reactivity.
- The chlorophenyl ring imparts aromatic character.
- The cyclopentyl portion provides a flexible aliphatic backbone.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
- Nucleophilic substitution : The amino group can undergo substitution reactions.
- Acylation : The carbonyl group (C=O) allows for acylation reactions.
- Reductive processes : Reduction of the nitro group (if present) can yield the corresponding amine.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting behavior to understand its solid-state properties.
- Solubility : Assess its solubility in various solvents.
- UV-Vis Spectra : Examine its absorption characteristics in the UV-Vis range.
- Stability : Investigate its stability under different conditions.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Use appropriate protective gear when working with this compound.
- Environmental Impact : Consider its impact on the environment.
Orientations Futures
- Biological Studies : Investigate its potential as a drug candidate or probe.
- Structure-Activity Relationship (SAR) : Explore derivatives for improved properties.
- Computational Modeling : Predict its interactions with biological targets.
Propriétés
IUPAC Name |
(2-amino-4-chlorophenyl)-cyclopentylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXXJFTVJXUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

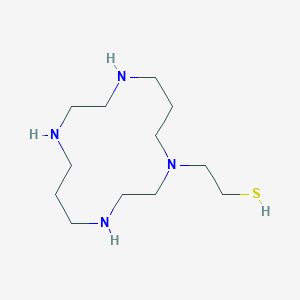
![1-[2-[(Triphenylmethyl)thio]ethyl]-1,4,7,10-tetraazacyclododecane](/img/no-structure.png)
